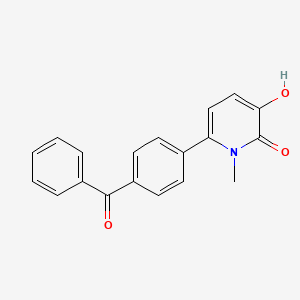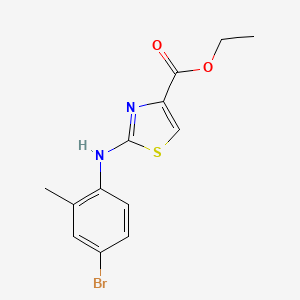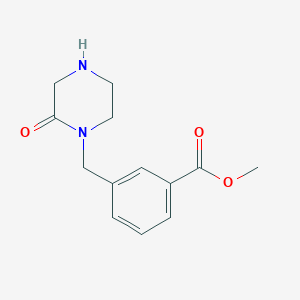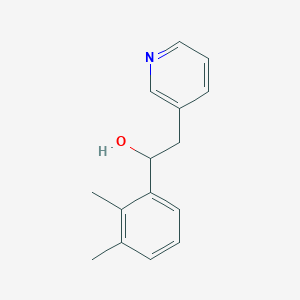
1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol is an organic compound that features a phenyl group substituted with two methyl groups at the 2 and 3 positions, a pyridine ring, and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol typically involves the reaction of 2,3-dimethylbenzaldehyde with 3-pyridylmethanol under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the aldehyde, followed by proton transfer and dehydration to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2,3-dimethylphenyl)-2-pyridin-3-ylketone.
Reduction: Formation of 1-(2,3-dimethylphenyl)-2-pyridin-3-ylethane.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2,3-Dimethylphenyl)pyrrolidine: Shares the dimethylphenyl group but has a pyrrolidine ring instead of a pyridine ring.
1-(2,3-Dimethylphenyl)-1H-tetrazole: Contains a tetrazole ring in place of the pyridine ring.
Uniqueness: 1-(2,3-Dimethylphenyl)-2-pyridin-3-ylethanol is unique due to the presence of both a pyridine ring and an ethanol moiety, which can confer distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
1-(2,3-dimethylphenyl)-2-pyridin-3-ylethanol |
InChI |
InChI=1S/C15H17NO/c1-11-5-3-7-14(12(11)2)15(17)9-13-6-4-8-16-10-13/h3-8,10,15,17H,9H2,1-2H3 |
Clé InChI |
ZMQJCFCBPKNLSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(CC2=CN=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)


![[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B13874568.png)

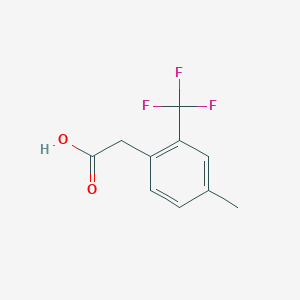

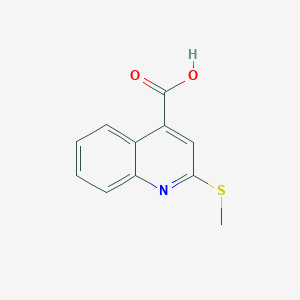
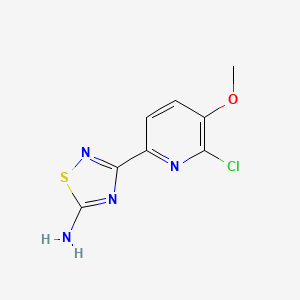

![N-[[3-(chloromethyl)phenyl]methyl]acetamide](/img/structure/B13874602.png)
